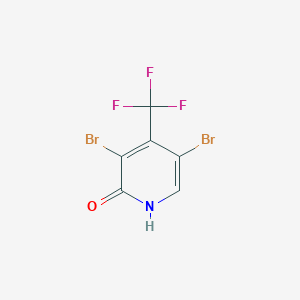

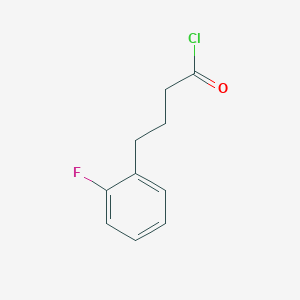

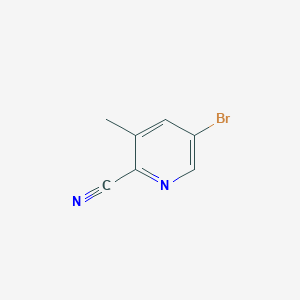

![molecular formula C8H7ClN4O B176465 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 119448-28-1](/img/structure/B176465.png)

6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide

Übersicht

Beschreibung

6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide is a derivative of pyridine and can be used as a pharmaceutical intermediate . It has been detected for monitoring pH value (3.0–7.0) in a commercially available compound .

Synthesis Analysis

The probe 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid (IP-YL) was purchased from Energy Chemical Co. and used without further purification . The synthesis of this compound involves multiple steps .Molecular Structure Analysis

The structure of 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid (IP-YL) can be found in the referenced material .Chemical Reactions Analysis

This compound has been used as a fluorescent probe for monitoring pH changes . It has high selectivity and sensitivity, brilliant reversibility, and an extremely short response time .Wissenschaftliche Forschungsanwendungen

Biochemistry

Application Summary

6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide has been utilized as a fluorescent probe for monitoring pH changes in biological systems .

Methods of Application

The compound is used in a B-R buffer/DMSO solution and its fluorescence is measured to determine pH levels. The absorption at 285 nm increases with H+ concentration, indicating a decrease in pH .

Results

The probe demonstrated high selectivity and sensitivity, with a rapid response time of less than 10 seconds. It was successfully applied to detect intracellular H+ in yeast cells, showcasing its potential for real-time imaging of pH changes .

Pharmacology

Application Summary

In pharmacology, 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide derivatives are explored for their CNS activity, potentially acting as sedatives, anticonvulsants, anxiolytics, and hypnotics .

Methods of Application

Derivatives of the compound are synthesized and tested in vivo for their pharmacological effects on the central nervous system.

Results

These derivatives have shown promise as potential substitutes for classical benzodiazepines, with fewer side effects and efficient therapeutic profiles .

Organic Chemistry

Application Summary

The compound serves as a building block for the synthesis of various heterocyclic compounds with extensive biological and pharmacological activities .

Methods of Application

It is used in synthetic pathways to create nitrogen bridgehead heterocycles, which are then used to design fluorescent probes for detecting various ions and molecules.

Results

The synthesized probes have excellent optical properties and have been used to detect ions like Cu2+, Hg2+, and SO2 due to their outstanding fluorescence characteristics .

Analytical Chemistry

Application Summary

6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide is developed as a commercially available fluorescent probe for pH monitoring in acidic conditions .

Methods of Application

The compound’s absorption spectrum is analyzed in response to pH changes, providing a non-invasive, highly sensitive, and selective method for pH measurement.

Results

The probe’s ability to monitor pH changes rapidly and selectively makes it a valuable tool for real-time imaging in various analytical applications .

Materials Science

Application Summary

The compound’s solid-state properties and stability at ambient temperatures suggest its use in materials science for the development of new materials with specific optical or chemical properties .

Methods of Application

6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide could be incorporated into polymers or coatings to impart specific functionalities, such as fluorescence or reactivity to pH changes.

Results

The integration of such a compound into materials could lead to the development of smart materials capable of responding to environmental stimuli, with applications ranging from sensors to advanced coatings.

This analysis provides a glimpse into the versatile applications of 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide across various scientific fields, highlighting its potential as a valuable compound in research and industry.

Antimicrobial Research

Application Summary

The compound has been investigated for its potential antimicrobial properties, which could be beneficial in the development of new antibiotics .

Methods of Application

Researchers have synthesized derivatives of the compound and tested them against a variety of bacterial and fungal strains to assess their efficacy.

Results

Some derivatives have shown significant activity against certain strains, indicating the potential for further development into antimicrobial agents .

Antiprotozoal Activity

Application Summary

Derivatives of 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide have been explored for their antiprotozoal effects, particularly against diseases like malaria .

Methods of Application

These compounds are tested in vitro against protozoan parasites to evaluate their inhibitory effects.

Results

Promising results have been obtained, with some derivatives exhibiting potent antiprotozoal activity, which could lead to new treatments for protozoan infections .

Anti-tubercular Applications

Application Summary

The compound’s derivatives are also being studied for their potential role in combating tuberculosis .

Methods of Application

The derivatives are subjected to in vitro assays against Mycobacterium tuberculosis to determine their therapeutic potential.

Results

Initial studies have shown that certain derivatives possess anti-tubercular properties, which could contribute to the development of novel anti-tubercular drugs .

Anti-inflammatory Research

Application Summary

Research into the anti-inflammatory properties of 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide derivatives could lead to new treatments for inflammatory diseases .

Methods of Application

Derivatives are synthesized and their effects on inflammatory markers and pathways are assessed in cellular and animal models.

Results

Some derivatives have demonstrated the ability to reduce inflammation, suggesting their potential use in treating conditions like arthritis .

Anticancer Potential

Application Summary

The compound is being studied for its potential use in cancer therapy, with a focus on its ability to inhibit the growth of cancer cells .

Methods of Application

Derivatives are tested against various cancer cell lines to evaluate their cytotoxic effects.

Results

Certain derivatives have shown cytotoxic activity against cancer cells, indicating their potential as anticancer agents .

Chemical Synthesis

Application Summary

6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide serves as a precursor in the synthesis of complex organic molecules with potential pharmaceutical applications .

Methods of Application

The compound is used in various chemical reactions to construct larger, more complex molecules with desired biological activities.

Results

The versatility of this compound in chemical synthesis has led to the creation of numerous molecules with significant biological activity, expanding the scope of medicinal chemistry .

Eigenschaften

IUPAC Name |

6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4O/c9-5-1-2-7-11-6(8(14)12-10)4-13(7)3-5/h1-4H,10H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCNOGHXJSSDJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701191809 | |

| Record name | 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701191809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide | |

CAS RN |

119448-28-1 | |

| Record name | 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119448-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701191809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

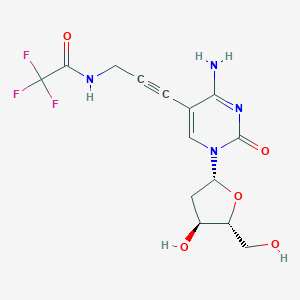

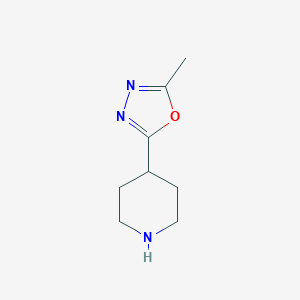

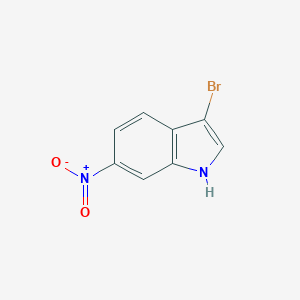

![Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B176382.png)

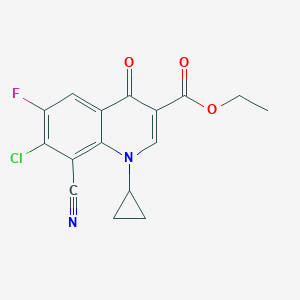

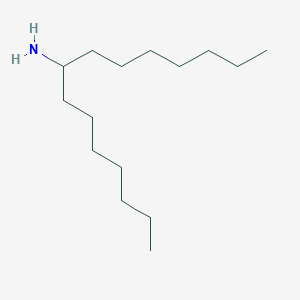

![n-[[5-(2-Chloroacetyl)thien-2-yl]methyl]acetamide](/img/structure/B176410.png)

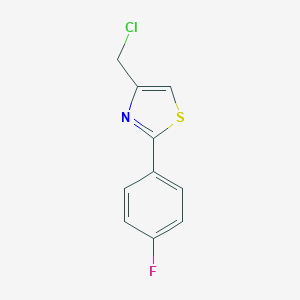

![5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B176426.png)